叔丁基3-(甲基氨基)氮杂环戊烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

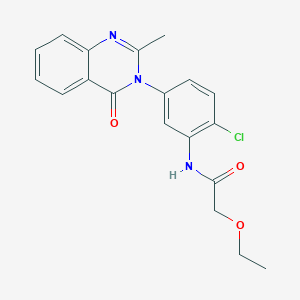

The compound "Tert-butyl 3-(methylamino)azepane-1-carboxylate" is a chemical intermediate that has been studied in the context of various synthetic pathways and molecular structures. It is related to compounds that have been synthesized as key intermediates for biologically active molecules, such as Rho–Kinase inhibitors and other heterocyclic compounds with potential biological activity .

Synthesis Analysis

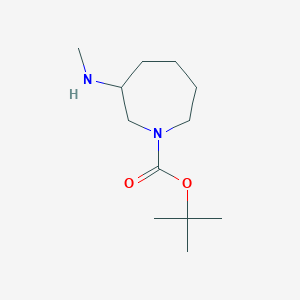

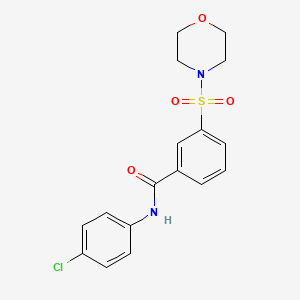

The synthesis of related compounds has been demonstrated through various methods. For instance, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was synthesized via intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol, which is a key intermediate for the Rho–Kinase inhibitor K-115 . Another related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters through intramolecular lactonization without the need for chiral catalysts or separation by chiral column chromatography . Additionally, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process, highlighting the versatility of tert-butyl-based intermediates in the synthesis of biologically active compounds .

Molecular Structure Analysis

The molecular structures of compounds similar to "Tert-butyl 3-(methylamino)azepane-1-carboxylate" have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, revealing an orthorhombic space group and a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate was determined to be of the monoclinic space group with a 1:1 ratio of diastereomers in the crystal .

Chemical Reactions Analysis

The reactivity of tert-butyl-based compounds has been explored in various chemical reactions. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was reacted with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, showcasing the potential of these compounds to participate in reactions with substrates containing active methylene groups . The versatility of tert-butyl-based intermediates is further exemplified by the synthesis of a wide range of amines using N-tert-butanesulfinyl imines, which serve as powerful chiral directing groups and can be readily cleaved after nucleophilic addition .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Tert-butyl 3-(methylamino)azepane-1-carboxylate" are not detailed in the provided papers, the related compounds synthesized in these studies exhibit characteristics such as solubility differences, which aid in their separation and purification . The crystallographic data provide insights into the density and space groups of these compounds, which are crucial for understanding their solid-state properties .

科学研究应用

合成和分子结构

叔丁基3-(甲基氨基)氮杂环戊烷-1-羧酸酯用于合成复杂有机化合物。例如,它参与了氟代吡唑-4-羧酸的多克合成,其中它与氟代乙酸酐的酰化作用导致异构吡唑的形成 (Iminov 等,2015)。此外,它是 Rho 激酶抑制剂 K-115 合成的关键中间体,对于大规模生产至关重要 (Gomi 等,2012)。

化学反应和稳定性

已经探索了该化合物在不同条件下的化学行为。其衍生物的脱甲氧羰基化导致 3H-氮杂菲和其他异构氮杂菲的形成,表明其反应的多功能性 (Satake 等,1994)。对其反应和稳定性的研究有助于理解其在复杂化学合成中的作用。

不对称合成中的应用

它还用于不对称合成过程中。例如,它是叔丁基二硫化物催化不对称氧化的前体,导致各种对映体富集的胺和其他化合物,展示了它在合成手性分子中的用途 (Cogan 等,1998)。

在新型化合物合成中的作用

它的用途延伸到新型化合物的合成。例如,它用于制备叔丁基3-氧代-2-氧代-5-氮杂双环[2.2.2]辛烷-5-羧酸酯,一种环状氨基酸酯,这对于探索新的化学结构非常重要 (Moriguchi 等,2014)。

安全和危害

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .

属性

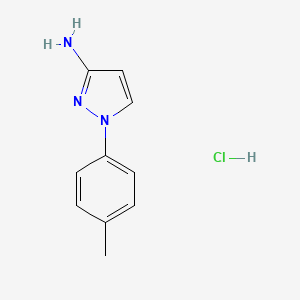

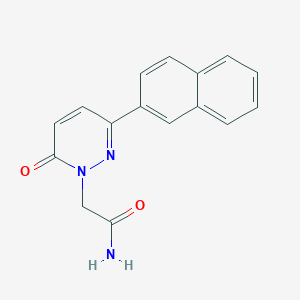

IUPAC Name |

tert-butyl 3-(methylamino)azepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(9-14)13-4/h10,13H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSRUKYVCUYXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(methylamino)azepane-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B3003256.png)

![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)

![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)

![7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B3003267.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B3003268.png)

![N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3003269.png)